molecular formula C19H21ClN2O2 B7644606 5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide

Cat. No.: B7644606
M. Wt: 344.8 g/mol
InChI Key: CYLKELCAKLFQDX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrrolidinylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 5-chloro-2-methoxybenzoic acid, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Amidation: The resulting amine is then reacted with 4-(pyrrolidin-1-ylmethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-hydroxy-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide.

    Reduction: 2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
  • 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of the pyrrolidinylmethyl group, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other benzamides and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-9-6-15(20)12-17(18)19(23)21-16-7-4-14(5-8-16)13-22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLKELCAKLFQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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